molecular formula C13H14N4O4 B2384013 3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034364-70-8

3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2384013
CAS No.: 2034364-70-8
M. Wt: 290.279
InChI Key: JOJFRVFGHRRIEZ-UHFFFAOYSA-N
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Description

3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a small molecule inhibitor that has been studied for its potential therapeutic effects in various diseases. This compound contains an imidazolidine-2,4-dione core, which is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(1-(2-Methoxynicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione are not fully understood due to the limited information available. Imidazole derivatives, to which this compound belongs, have been reported to exhibit remarkable biological activities

Cellular Effects

The cellular effects of 3-(1-(2-Methoxynicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione are not well-documented. It is known that imidazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-(1-(2-Methoxynicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione is not fully understood. It is known to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

The synthesis of 3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves several steps. One common method includes the reaction of 2-methoxynicotinic acid with azetidine-3-amine to form the intermediate 1-(2-methoxynicotinoyl)azetidin-3-ylamine. This intermediate is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.

    Biology: The compound has shown potential as an inhibitor in biological pathways, making it a candidate for further research in enzyme inhibition.

    Medicine: It has been investigated for its therapeutic effects in treating diseases such as cancer and inflammatory conditions.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can be compared with other similar compounds such as:

    3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione: This compound has a similar structure but contains a methylthio group instead of a methoxy group.

    Imidazole derivatives: These compounds share the imidazole ring structure and exhibit a wide range of biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-21-11-9(3-2-4-14-11)12(19)16-6-8(7-16)17-10(18)5-15-13(17)20/h2-4,8H,5-7H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJFRVFGHRRIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC(C2)N3C(=O)CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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